3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione

Lipophilicity Drug-likeness Membrane permeability

3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione (CAS 64215-75-4) is a heterocyclic small molecule (C₁₂H₅BrO₃S, MW 309.14 g/mol) that combines a benzothiophene ring system at the 3-position with a bromine atom at the 4-position of a furan-2,5-dione (maleic anhydride) core. The compound belongs to the class of 3-aryl-4-halomaleic anhydrides, a scaffold recognized for its dual electrophilic reactivity and synthetic versatility.

Molecular Formula C12H5BrO3S
Molecular Weight 309.14 g/mol
CAS No. 64215-75-4
Cat. No. B12894957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione
CAS64215-75-4
Molecular FormulaC12H5BrO3S
Molecular Weight309.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C3=C(C(=O)OC3=O)Br
InChIInChI=1S/C12H5BrO3S/c13-10-9(11(14)16-12(10)15)7-5-17-8-4-2-1-3-6(7)8/h1-5H
InChIKeyDIJSOTFJUIYLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione (CAS 64215-75-4): Structural Identity and Procurement-Relevant Profile


3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione (CAS 64215-75-4) is a heterocyclic small molecule (C₁₂H₅BrO₃S, MW 309.14 g/mol) that combines a benzothiophene ring system at the 3-position with a bromine atom at the 4-position of a furan-2,5-dione (maleic anhydride) core . The compound belongs to the class of 3-aryl-4-halomaleic anhydrides, a scaffold recognized for its dual electrophilic reactivity and synthetic versatility . Computed physicochemical properties include a topological polar surface area (PSA) of 71.6 Ų and a consensus LogP of approximately 3.1–3.4, indicating moderate lipophilicity [1]. The bromine substituent provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the benzothiophene moiety introduces extended π-conjugation and potential for photochemical or biological target engagement .

Why 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione Cannot Be Replaced by Simpler Maleic Anhydride Analogs


Attempting to substitute 3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione with unsubstituted maleic anhydride (CAS 108-31-6) or simple bromomaleic anhydride (CAS 5926-51-2) fundamentally alters three critical molecular properties: lipophilicity, steric bulk, and aromatic surface area. Maleic anhydride (LogP −0.37) and bromomaleic anhydride (LogP 0.35–0.8) are substantially more polar than the target compound (LogP 3.1–3.4), which would drastically change membrane permeability, protein-binding characteristics, and organic-phase partitioning behavior [1]. The benzothiophene substituent adds approximately 130 Da of mass and introduces a sulfur-containing polycyclic aromatic system absent in simpler analogs, which is essential for π-stacking interactions with biological targets and for the photophysical properties exploited in materials science [2]. Furthermore, the bromine atom at the 4-position of the furan-2,5-dione ring is a strategically positioned leaving group for sequential derivatization; moving or removing this halogen eliminates the regiochemical control required for downstream synthetic elaboration [1]. The combination of these three features—benzothiophene aryl group, bromine leaving group, and electrophilic anhydride—creates a reactivity profile that cannot be replicated by mixing or sequentially reacting simpler alternatives.

Quantitative Differentiation of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione vs. Closest Analogs: Measurable Evidence for Procurement Decisions


Lipophilicity (LogP) Differentiation: 8.2-Fold Higher Than Bromomaleic Anhydride

The computed LogP of 3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione (3.09–3.4) is approximately 8.8-fold higher than that of unsubstituted maleic anhydride (LogP −0.37) and approximately 3.9–8.8-fold higher than bromomaleic anhydride (LogP 0.35–0.8), depending on the computational method used [1][2]. This large difference in lipophilicity means the target compound partitions preferentially into organic phases and hydrophobic binding pockets, whereas the simpler analogs remain predominantly aqueous. For procurement in drug discovery programs targeting intracellular or membrane-bound proteins, this LogP shift moves the compound into a more favorable drug-likeness window (LogP 1–5) compared to the excessively polar maleic anhydride [1].

Lipophilicity Drug-likeness Membrane permeability ADME

Molecular Size Differentiation: 1.75-Fold Larger Than Bromomaleic Anhydride

The molecular weight of 3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione (309.14 g/mol) is 1.75 times that of bromomaleic anhydride (176.95 g/mol) and 3.15 times that of maleic anhydride (98.06 g/mol), representing a substantial increase in molecular volume and van der Waals surface area [1]. The benzothiophene moiety alone contributes approximately 134 Da and a fused bicyclic aromatic system with a sulfur heteroatom, creating a molecular footprint that fills larger binding cavities. This size increase pushes the compound toward the upper end of fragment-like space (typically MW < 300) but remains well within lead-like criteria, making it a suitable intermediate-weight building block for fragment-based drug discovery and scaffold hopping campaigns .

Molecular weight Pharmacokinetics Protein binding BBB penetration

Topological Polar Surface Area (PSA) Differentiation: 65% Larger Than Simpler Analogs

The topological polar surface area (tPSA) of the target compound is 71.6 Ų, which is 65% larger than the 43.4 Ų shared by both maleic anhydride and bromomaleic anhydride [1]. This increase arises from the additional carbonyl oxygens of the anhydride combined with the sulfur atom of the benzothiophene ring. A tPSA of 71.6 Ų places the compound below the commonly cited 140 Ų threshold for oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, indicating that despite having more polar atoms, the compound retains favorable permeability characteristics due to its overall larger hydrophobic surface area [2]. In contrast, the tPSA of 43.4 Ų for the simpler analogs reflects their minimal heteroatom content and is generally considered too polar for efficient passive membrane diffusion when paired with their low LogP values.

Polar surface area Membrane permeability Oral bioavailability CNS drug design

Synthetic Versatility via Bromine-Cross-Coupling Handle: Functionalization Potential Absent in Non-Halogenated Analogs

The 4-bromo substituent on the furan-2,5-dione ring provides a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck) that is entirely absent in non-halogenated maleic anhydride and positioned differently from the bromine in 3-bromofuran-2,5-dione (where bromine is at the 3-position without the aryl group) . In the target compound, the bromine is at the 4-position adjacent to the 3-benzothiophenyl group, creating a sterically and electronically differentiated environment that enables regioselective derivatization. Literature precedent demonstrates that 3-bromobenzo[b]thiophene derivatives undergo efficient Suzuki-Miyaura coupling with arylboronic acids using heterogeneous Pd catalysts, suggesting that the analogous bromine in the target compound can serve as a modular diversification point for generating libraries of 4-aryl-substituted benzothiophenyl-maleic anhydrides .

Cross-coupling Suzuki-Miyaura C–C bond formation Late-stage functionalization

Photochemical Reactivity: Excited-State Behavior Differentiated from Non-Benzothiophene Maleic Anhydrides

The photochemical behavior of benzothiophene-maleic anhydride systems has been experimentally characterized in the seminal study by Matsuo and Mihara, who demonstrated that irradiation of dibromomaleic anhydride in the presence of benzo[b]thiophene induces simultaneous photosubstitution and photocycloaddition via a common triplet exciplex [1]. The activation energy for photosubstitution was found to be 1–2 kcal/mol higher than that for cycloaddition, with the product ratio strongly dependent on solvent polarity. While this study used dibromomaleic anhydride rather than the monobromo target compound, the photochemical reactivity is driven by the benzothiophene–maleic anhydride charge-transfer interaction, which is equally present in 3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione [1]. In contrast, simple maleic anhydride or bromomaleic anhydride without the benzothiophene moiety cannot form this type of charge-transfer exciplex and therefore lack the dual photosubstitution/cycloaddition reactivity pathway [2].

Photochemistry Cycloaddition Photosubstitution Photochromic materials

Structural Complexity and Rotatable Bond Profile: Enhanced Rigidity vs. Flexible Analogs

The target compound possesses only 1 rotatable bond (the C–C bond connecting the benzothiophene to the furan-2,5-dione ring), with a sp³-hybridized carbon atom proportion of 0.0%, indicating a completely rigid, fully conjugated scaffold [1]. This contrasts with linear or flexible analogs that may have multiple rotatable bonds, higher conformational entropy, and lower predicted binding affinity per atom (ligand efficiency). The rigidity arises from the direct attachment of the planar benzothiophene system to the planar maleic anhydride, creating an extended π-conjugated system that restricts conformational freedom . In drug discovery, rigid scaffolds are often preferred for optimizing ligand efficiency and selectivity because they reduce the entropic penalty upon protein binding [2].

Ligand efficiency Conformational restriction Entropic binding Scaffold complexity

Procurement-Relevant Application Scenarios for 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-to-Lead Optimization Requiring a Rigid, Lipophilic Scaffold with a Cross-Coupling Handle

For fragment-based drug discovery programs targeting hydrophobic protein binding sites (e.g., kinase ATP pockets, GPCR orthosteric sites, nuclear receptors), the target compound offers a LogP of 3.1–3.4 [1] and a rigid scaffold with only 1 rotatable bond . The 4-bromo substituent enables late-stage Suzuki-Miyaura diversification to explore SAR without altering the core benzothiophene-maleic anhydride pharmacophore . This compound is preferable to simpler bromomaleic anhydride (LogP 0.35–0.8) because the latter lacks sufficient lipophilicity to engage hydrophobic binding pockets and lacks the benzothiophene aryl group needed for π-stacking interactions with aromatic protein residues.

Materials Science: Photoresponsive Polymer and Molecular Switch Development

The benzothiophene-maleic anhydride motif undergoes photochemical cycloaddition and photosubstitution via a triplet exciplex mechanism, as demonstrated by Matsuo and Mihara for the dibromo analog system [1]. The target compound's extended conjugation between the benzothiophene and furan-2,5-dione systems results in bathochromic shifts in absorption compared to the individual chromophores, enabling visible-light-responsive behavior . This photochemical reactivity is absent in maleic anhydride or bromomaleic anhydride, which lack the aromatic donor needed for charge-transfer exciplex formation, making the target compound the required starting material for photochromic diarylethene-type molecular switches and light-responsive polymer dopants.

Chemical Biology: Covalent Probe Design Leveraging Electrophilic Anhydride and Photoreactive Benzothiophene

The electrophilic furan-2,5-dione core can react with nucleophilic amino acid residues (cysteine, lysine, serine) to form covalent protein adducts, while the bromine substituent provides a spectroscopic handle (Br K-edge XAS, mass defect in MS) for target identification studies [1]. The benzothiophene moiety enhances binding affinity through hydrophobic and π-stacking interactions, as evidenced by the widespread incorporation of benzothiophene in bioactive molecules targeting kinases, GPCRs, and nuclear receptors . This dual covalent/non-covalent binding potential, combined with the favorable physicochemical profile (tPSA 71.6 Ų, LogP 3.1–3.4) , differentiates the compound from simpler maleic anhydride-based probes that lack the benzothiophene recognition element.

Organic Synthesis: Modular Building Block for Heterocyclic Library Construction

As a 3-aryl-4-bromomaleic anhydride, this compound serves as a versatile intermediate for sequential functionalization: (i) Diels-Alder cycloaddition at the maleic anhydride dienophile, (ii) nucleophilic ring-opening of the anhydride to form maleimides or diacids, and (iii) palladium-catalyzed cross-coupling at the C–Br bond [1]. The strategic positioning of the bromine at the 4-position adjacent to the 3-aryl group enables regioselective transformations that would be impossible with 3-bromofuran-2,5-dione (where the bromine is at the 3-position with no aryl directing group). This three-dimensional diversification capability makes the compound a cost-effective single procurement for generating diverse compound libraries.

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